molecular formula C21H27NO3S B14249934 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol CAS No. 216167-63-4

2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol

Cat. No.: B14249934
CAS No.: 216167-63-4
M. Wt: 373.5 g/mol
InChI Key: MEUAOYVOVRYCFV-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a phenolic hydroxyl group at the 4 position, and a sulfanyl group attached to a 4-nitrophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group on the 4-nitrophenylmethyl moiety can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various alkylated or acylated phenolic compounds.

Mechanism of Action

The mechanism of action of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is unique due to the presence of both the sulfanyl and 4-nitrophenylmethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

216167-63-4

Molecular Formula

C21H27NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-nitrophenyl)methylsulfanyl]phenol

InChI

InChI=1S/C21H27NO3S/c1-20(2,3)17-11-16(12-18(19(17)23)21(4,5)6)26-13-14-7-9-15(10-8-14)22(24)25/h7-12,23H,13H2,1-6H3

InChI Key

MEUAOYVOVRYCFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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